3-CHLORO-N'~2~-(1-METHYLETHYLIDENE)-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE
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Overview
Description
3-CHLORO-N’~2~-(1-METHYLETHYLIDENE)-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE is a chemical compound that belongs to the class of benzothiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-N’~2~-(1-METHYLETHYLIDENE)-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE typically involves the reaction of 3-chlorobenzothiophene-2-carbohydrazide with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-CHLORO-N’~2~-(1-METHYLETHYLIDENE)-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-CHLORO-N’~2~-(1-METHYLETHYLIDENE)-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: It is used in the development of organic semiconductors and photovoltaic materials.
Biological Studies: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-CHLORO-N’~2~-(1-METHYLETHYLIDENE)-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-BENZOTHIOPHENE-1-CARBOHYDRAZIDE: A similar compound with a different substitution pattern.
3-CHLORO-2-BENZOTHIOPHENE-1-CARBOHYDRAZIDE: Another related compound with a different functional group.
Uniqueness
3-CHLORO-N’~2~-(1-METHYLETHYLIDENE)-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE is unique due to its specific substitution pattern and the presence of the isopropylidene group
Properties
IUPAC Name |
3-chloro-N-(propan-2-ylideneamino)-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2OS/c1-7(2)14-15-12(16)11-10(13)8-5-3-4-6-9(8)17-11/h3-6H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEMSURYONEQQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=C(C2=CC=CC=C2S1)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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